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Introduction

Indocyanine green (ICG), a near-infrared (NIR) cyanine dye, is extensively used in medical

diagnostics, including fluorescence-guided surgery and in vivo imaging, due to its deep tissue

penetration and low autofluorescence.[1] Covalently conjugating ICG to monoclonal antibodies

(mAbs) enables targeted delivery and visualization of specific cell populations or tissues. This

document details a two-step bioorthogonal labeling strategy for conjugating Sulfo ICG-
tetrazine to an antibody.

Traditional antibody labeling often involves the direct reaction of an amine-reactive dye, such

as an N-hydroxysuccinimide (NHS) ester, with lysine residues on the antibody.[2] While

effective, this can sometimes lead to issues with reproducibility or alteration of antigen binding.

[2] Bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA)

reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and

rapid alternative.[3][4] This "click chemistry" reaction proceeds efficiently under physiological

conditions without interfering with biological processes.[4]

This protocol first describes the modification of the antibody with a TCO-NHS ester to introduce

the TCO moiety onto surface-accessible lysine residues. The second stage involves the rapid

and specific "click" reaction of the TCO-modified antibody with Sulfo ICG-tetrazine to yield the

final fluorescently labeled antibody conjugate. This method provides excellent control over the

labeling process and can be adapted for various antibodies and research applications.
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Experimental Protocols
Antibody Preparation and Modification with TCO-NHS
Ester
This initial stage introduces the trans-cyclooctene (TCO) functional group to the antibody,

preparing it for the subsequent click reaction with the tetrazine-modified dye.

1.1. Materials and Reagents

Reagent/Material Specifications

Monoclonal Antibody (mAb)
Purified, in amine-free buffer (e.g., PBS). Purity

>95%.

TCO-NHS Ester e.g., TCO-PEG4-NHS Ester

Reaction Buffer 1 M Sodium Bicarbonate, pH 8.5-9.0

Anhydrous Dimethyl Sulfoxide (DMSO) High purity

Purification System
Sephadex G-25 column or spin columns (e.g.,

Amicon® Ultra).

Wash/Elution Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4

1.2. Protocol for TCO Modification

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris or glycine,

perform a buffer exchange using a spin column.[5]

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[6] The conjugation

efficiency is significantly reduced at concentrations below 2 mg/mL.[6]

Add Reaction Buffer (1 M Sodium Bicarbonate) to the antibody solution to constitute 10%

of the final volume, adjusting the pH to 8.5 ± 0.5.[7]

TCO-NHS Ester Reconstitution:
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Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10-

20 mM stock solution. Vortex to ensure complete dissolution.

Conjugation Reaction:

Add a 5-20 molar excess of the TCO-NHS ester stock solution to the pH-adjusted antibody

solution.[8] The optimal ratio may need to be determined empirically.

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking

or rotation.

Purification of TCO-Modified Antibody:

Remove unreacted TCO-NHS ester by purifying the reaction mixture using a desalting

spin column or a Sephadex G-25 gravity column.[6]

If using a gravity column, load the reaction mixture and elute with PBS (pH 7.2-7.4).

Collect the first colored fractions, which contain the purified TCO-antibody conjugate.[9]

The purified TCO-modified antibody can be used immediately in the next stage or stored

according to standard antibody storage protocols.

Labeling of TCO-Antibody with Sulfo ICG-Tetrazine
This second stage utilizes the highly efficient IEDDA click reaction to covalently attach the

Sulfo ICG-tetrazine to the TCO-modified antibody.

2.1. Materials and Reagents

Reagent/Material Specifications

TCO-Modified Antibody From Stage 1

Sulfo ICG-Tetrazine Lyophilized powder

Anhydrous Dimethyl Sulfoxide (DMSO) High purity

Purification System Sephadex G-25 column or spin columns.

Wash/Elution Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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2.2. Protocol for Sulfo ICG-Tetrazine Labeling

Sulfo ICG-Tetrazine Reconstitution:

Immediately before use, dissolve the Sulfo ICG-tetrazine in anhydrous DMSO to create a

1-10 mM stock solution. Vortex to ensure complete dissolution.

Click Chemistry Reaction:

Add a 1.5 to 5 molar excess of the Sulfo ICG-tetrazine stock solution to the purified TCO-

modified antibody solution.

The IEDDA reaction is extremely fast.[3] Incubate the mixture for 30-60 minutes at room

temperature, protected from light, to ensure complete reaction.

Purification of Final Conjugate:

Purify the final Sulfo ICG-antibody conjugate to remove unreacted Sulfo ICG-tetrazine
using a desalting spin column or a Sephadex G-25 gravity column, following the same

procedure as in step 1.2.4.[9]

Collect the purified, labeled antibody. The conjugate should be stored at 4°C, protected

from light. For long-term storage, aliquot and store at -20°C or -80°C.

Characterization and Data Analysis
The quality of the final conjugate is determined by calculating the Dye-to-Antibody Ratio (DAR),

also known as the Degree of Substitution (DOS). An optimal DAR for most antibodies is

between 2 and 10.[7]

Protocol for DAR Calculation

Measure Absorbance: Dilute a sample of the final purified conjugate in PBS to a

concentration where the absorbance values fall between 0.1 and 0.9. Measure the

absorbance at 280 nm (for protein) and ~785 nm (the maximum absorbance for ICG).[6]

Calculate DAR: Use the following formulas to determine the concentration of the antibody

and the dye, and subsequently the DAR.
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Antibody Concentration (M): [Ab] = (A₂₈₀ - (A₇₈₅ × CF₂₈₀)) / ε_Ab

Dye Concentration (M): [Dye] = A₇₈₅ / ε_Dye

Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Ab]

Table of Spectrophotometric Constants

Parameter Symbol Value Reference

Molar Extinction

Coefficient of IgG at

280 nm

ε_Ab ~210,000 M⁻¹cm⁻¹ [10]

Molar Extinction

Coefficient of ICG at

~785 nm

ε_Dye ~230,000 M⁻¹cm⁻¹ [6][7]

Correction Factor for

ICG at 280 nm
CF₂₈₀ ~0.073 [6][7]
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Stage 1: Antibody Modification

Stage 2: Bioorthogonal Labeling
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(Lysine Reaction)
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TCO-Modified Antibody
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Workflow for two-step bioorthogonal antibody labeling.
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Stage 1: TCO Modification

Stage 2: IEDDA Click Reaction

Antibody-NH₂

(Lysine Residue)
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 +
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Chemical principle of the two-step labeling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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